molecular formula C11H12N2O3 B1326652 (1-Methyl-1H-benzoimidazol-2-ylmethoxy)-acetic acid CAS No. 947014-10-0

(1-Methyl-1H-benzoimidazol-2-ylmethoxy)-acetic acid

Cat. No.: B1326652
CAS No.: 947014-10-0
M. Wt: 220.22 g/mol
InChI Key: OTVNOCARSDKQRA-UHFFFAOYSA-N
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Description

(1-Methyl-1H-benzoimidazol-2-ylmethoxy)-acetic acid: is a chemical compound belonging to the benzimidazole family. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole ring substituted with a methyl group at the nitrogen atom and an acetic acid moiety linked through a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-benzoimidazol-2-ylmethoxy)-acetic acid typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Methylation: The nitrogen atom of the benzimidazole ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Methoxylation: The benzimidazole derivative is then reacted with chloroacetic acid in the presence of a base to introduce the methoxy group, forming this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-benzoimidazol-2-ylmethoxy)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

(1-Methyl-1H-benzoimidazol-2-ylmethoxy)-acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (1-Methyl-1H-benzoimidazol-2-ylmethoxy)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic the structure of natural nucleotides, allowing it to bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. The methoxy and acetic acid moieties contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzimidazol-1-yl)-acetic acid
  • 4-(1H-Benzimidazol-2-yl)aniline
  • 2-(1-Methyl-1H-benzimidazol-2-yl)benzoic acid

Uniqueness

(1-Methyl-1H-benzoimidazol-2-ylmethoxy)-acetic acid is unique due to the presence of both a methoxy group and an acetic acid moiety, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

2-[(1-methylbenzimidazol-2-yl)methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-13-9-5-3-2-4-8(9)12-10(13)6-16-7-11(14)15/h2-5H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVNOCARSDKQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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